

TNO155 off-target effects and selectivity profile.

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Compound of Interest		
Compound Name:	TNO211	
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TNO155 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TNO155, a selective allosteric inhibitor of SHP2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TNO155?

A1: TNO155 is a potent and selective, orally active allosteric inhibitor of wild-type SHP2 (Src homology region 2 domain-containing phosphatase 2).[1] It binds to an allosteric tunnel in the SHP2 protein, stabilizing it in an auto-inhibited conformation.[1] This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting the RAS-MAPK signaling pathway, which is crucial for cell growth and differentiation.[2][3]

Q2: What are the known on-target and off-target effects of TNO155?

A2: The primary on-target effect of TNO155 is the inhibition of SHP2 phosphatase activity. This leads to the downstream inhibition of the MAPK pathway, as evidenced by reduced phosphorylation of ERK (pERK).[4][5] TNO155 has also been shown to suppress the JAK/STAT signaling pathway by downregulating p-JAK1, p-STAT1, and p-STAT3.[4][5] While TNO155 is highly selective for SHP2, some off-target activities have been identified at higher concentrations.



TNO155 Selectivity Profile

The following table summarizes the inhibitory activity of TNO155 against its primary target SHP2 and known off-targets.

Target	Assay Type	IC50	Reference
SHP2 (PTPN11)	Biochemical	0.011 μΜ	[1]
pERK (KYSE520 cells)	Cellular	0.008 μΜ	
Cell Proliferation (KYSE520 cells)	Cellular	0.100 μΜ	
Cav1.2	Off-Target	18 μΜ	
VMAT	Off-Target	6.9 μΜ	-
SST3	Off-Target	11 μΜ	

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell proliferation assays.

- Possible Cause 1: Cell line variability.
 - Troubleshooting: Ensure consistent cell line passage number and health. Different cancer cell lines can exhibit varying sensitivity to TNO155. For example, IC50 values in a panel of 21 oral squamous cell carcinoma (OSCC) cell lines ranged from 0.39 μM to 211.1 μM.[4]
- Possible Cause 2: Assay methodology.
 - Troubleshooting: The choice of proliferation assay (e.g., MTT, AlamarBlue) can influence results. Ensure the chosen assay is optimized for your specific cell line and that the incubation times are appropriate. Refer to the detailed experimental protocols below.
- Possible Cause 3: Compound stability.



 Troubleshooting: Prepare fresh dilutions of TNO155 for each experiment from a validated stock solution.

Issue 2: Lack of pERK inhibition in Western blot analysis.

- Possible Cause 1: Insufficient TNO155 concentration or treatment time.
 - Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal conditions for pERK inhibition in your cell line. A dose-dependent downregulation of p-MEK and p-ERK has been observed as early as 1-hour post-treatment.[4]
- Possible Cause 2: Cell line is resistant to SHP2 inhibition.
 - Troubleshooting: Some cell lines may have compensatory signaling pathways that bypass the need for SHP2 signaling. Consider using a positive control cell line known to be sensitive to TNO155, such as KYSE520.
- Possible Cause 3: Technical issues with the Western blot.
 - Troubleshooting: Ensure proper protein extraction, gel electrophoresis, transfer, and antibody incubation. Refer to the detailed Western blot protocol below.

Experimental Protocols Biochemical SHP2 Phosphatase Assay

This protocol is adapted from standard fluorescence-based phosphatase assays.[6][7]

- Reagents:
 - Recombinant full-length wild-type SHP2 protein.
 - DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate.
 - Assay Buffer: 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20.
 - TNO155 stock solution in DMSO.
- Procedure:



- Prepare serial dilutions of TNO155 in DMSO.
- In a 384-well black plate, add TNO155 dilutions.
- Add SHP2 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the reaction by adding DiFMUP substrate.
- Monitor the increase in fluorescence (Excitation: 358 nm, Emission: 450 nm) over time using a plate reader.
- Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the TNO155 concentration.

Cellular pERK Inhibition Western Blot Assay

This protocol provides a general workflow for assessing pERK levels in cells treated with TNO155.[8]

- · Cell Culture and Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with varying concentrations of TNO155 for the desired time (e.g., 1-24 hours).
- Lysate Preparation:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation.
- Western Blotting:
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.



- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an ECL substrate and an imaging system.
- Quantify band intensities and normalize p-ERK levels to total ERK.

MTT Cell Proliferation Assay

This protocol is a standard method for assessing cell viability and proliferation.[9][10][11][12]

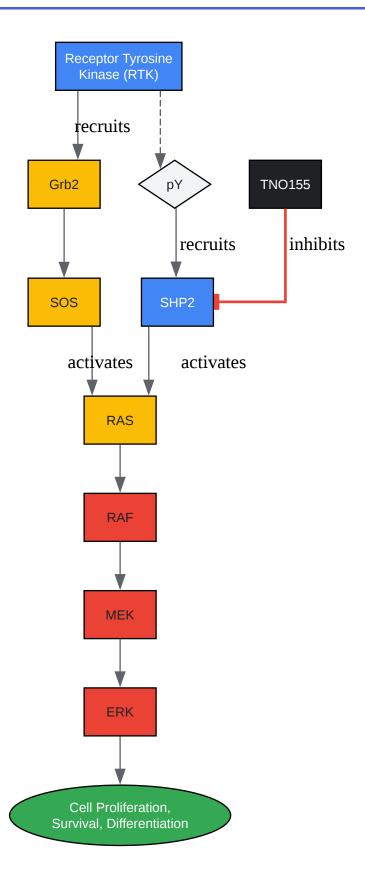
- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined optimal density.
 - o Allow cells to attach and grow for 24 hours.
- Compound Treatment:
 - Treat cells with a serial dilution of TNO155.
 - Include a vehicle control (DMSO) and a no-cell control.
 - Incubate for the desired duration (e.g., 72 hours).
- MTT Addition and Incubation:
 - Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
 - Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization and Measurement:



- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

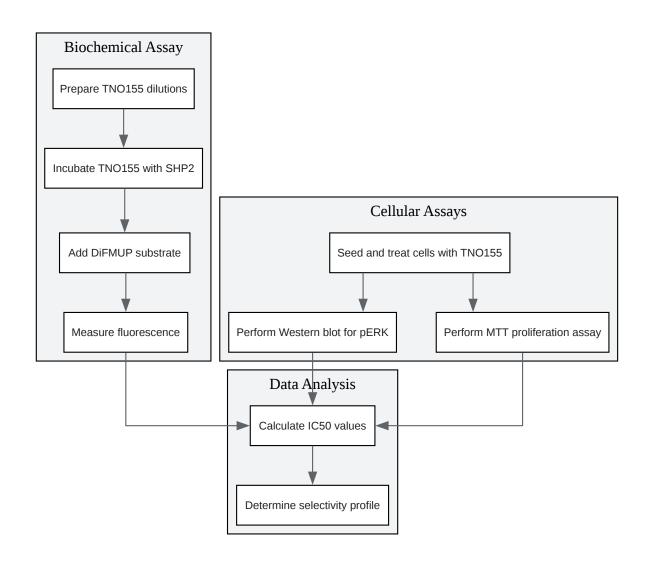




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Caption: SHP2 signaling pathway and the inhibitory action of TNO155.

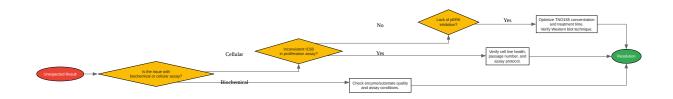




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Caption: Experimental workflow for assessing TNO155 activity.





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Caption: Troubleshooting logic for unexpected experimental results with TNO155.

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